molecular formula C22H20ClNOS2 B2518182 [1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine CAS No. 400082-25-9

[1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine

Cat. No.: B2518182
CAS No.: 400082-25-9
M. Wt: 413.98
InChI Key: HBEWIJQFXBZUMQ-UHFFFAOYSA-N
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Description

[1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine is a synthetic chemical compound offered for research and development purposes. The structure of this molecule, which incorporates sulfur-based functional groups and a chlorophenyl moiety, suggests potential as a valuable intermediate in organic synthesis . Researchers are exploring its utility in the development of novel pharmacologically active molecules, given that similar sulfur and chlorophenyl-containing structures have been investigated for various biological activities, including antiviral and cytotoxic effects . The specific mechanism of action and full spectrum of research applications for this compound are subject to ongoing investigation. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNOS2/c23-19-13-11-18(12-14-19)15-25-24-20(16-26-21-7-3-1-4-8-21)17-27-22-9-5-2-6-10-22/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEWIJQFXBZUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=NOCC2=CC=C(C=C2)Cl)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine typically involves the reaction of 1,3-bis(phenylsulfanyl)propan-2-one with 4-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with various enzymes and proteins, potentially inhibiting their activity. The chlorophenylmethoxy moiety may also play a role in binding to specific receptors or enzymes, leading to the compound’s biological effects .

Comparison with Similar Compounds

[1,3-Bis(phenylsulfanyl)propan-2-ylidene][(2,4-dichlorophenyl)methoxy]amine

Key Differences :

  • Substituent Position : The 2,4-dichlorophenyl group introduces a second chlorine atom at the ortho position, increasing steric hindrance and electron-withdrawing effects compared to the para-chloro substituent in the target compound.
  • Physical Properties: Molecular Formula: C₂₂H₁₉Cl₂NOS₂ vs. C₂₁H₁₈ClNOS₂ (target compound, inferred). Molar Mass: 448.43 g/mol vs. ~414.0 g/mol (estimated for target). Predicted Boiling Point: 560.6°C (dichloro variant) vs. likely lower for mono-chloro target due to reduced polarity .

Synthesis : Both compounds likely share similar synthetic routes, such as condensation of 1,3-bis(phenylsulfanyl)propan-2-one with chlorophenyl-methoxyamine derivatives under basic conditions.

Reactivity: The dichloro variant may exhibit slower nucleophilic substitution due to increased steric bulk, whereas the target compound’s para-chloro group could enhance solubility in nonpolar solvents .

(E)-[(4-Chlorophenyl)methoxy][2-methyl-2-(phenylsulfanyl)propylidene]amine

Key Differences :

  • CAS: 477864-95-2; Molecular Formula: C₁₈H₁₈ClNOS (vs. C₂₁H₁₈ClNOS₂ for target).
  • Synthesis : Likely involves oxime formation from 2-methyl-2-(phenylsulfanyl)propanal and (4-chlorophenyl)methoxyamine, differing from the target’s ketone-based synthesis .

Impact of Methyl Group :

  • Stability : The branched structure may reduce crystallinity, leading to lower melting points compared to the linear target compound.
  • Bioactivity : Methyl groups could modulate lipophilicity, affecting membrane permeability in biological systems .

Pyrazolo-Fused Derivatives with Bis(4-chlorophenyl) Groups

Examples: (1,9-Bis(4-chlorophenyl)-3,7-dimethyl-3,4,5,6,7,10-hexahydrodipyrazolo[3,4-d:4′,3′-g][1,3]diazocine-5,10-diyl)bis(phenylmethanone) (4i) .

Structural Contrasts :

  • Core Structure : Fused pyrazole-diazocine rings vs. the target’s open-chain propan-2-ylidene.
  • Physical Properties :
    • Melting Points: 280–300°C (pyrazolo derivatives) vs. likely lower for the target due to less rigid structure.
    • Solubility**: Fused aromatic systems in pyrazolo compounds reduce solubility in polar solvents compared to the target’s flexible backbone .

Functional Implications : The pyrazolo derivatives’ rigid structures may enhance binding to planar biological targets (e.g., enzymes), whereas the target compound’s flexibility could favor interactions with less constrained receptors.

Tropane Analogues with Bis(4-chlorophenyl)methoxy Groups

Example : (S)-2β-substituted 3α-[bis(4-chlorophenyl)methoxy]tropane analogues .

Key Comparisons :

  • Substituent Effects : The tropane scaffold’s bicyclic structure contrasts with the target’s linear chain, leading to divergent pharmacokinetic profiles.
  • Bioactivity: SAR studies on tropane derivatives show that chloro substituents enhance binding affinity to monoamine transporters, suggesting that the target compound’s 4-chlorophenyl group may similarly influence receptor interactions .

Biological Activity

[1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine is a synthetic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H20ClNOS2
  • Molecular Weight : 413.98 g/mol
  • Boiling Point : Approximately 540.1 °C (predicted)
  • Density : 1.18 g/cm³ (predicted)

Biological Activity Overview

The compound exhibits various biological activities, primarily attributed to its unique structure which includes phenylsulfanyl groups and a methoxy-substituted aromatic ring.

  • Antioxidant Activity : The presence of sulfur atoms in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.

Anticancer Activity

A study investigated the anticancer effects of similar compounds with bis(phenylsulfanyl) moieties. Results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15Apoptosis via caspase activation
Compound BHeLa (Cervical)20Cell cycle arrest

Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties against various pathogens. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal examined the antioxidant capacity of phenylsulfanyl compounds. The results demonstrated that these compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells.

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

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